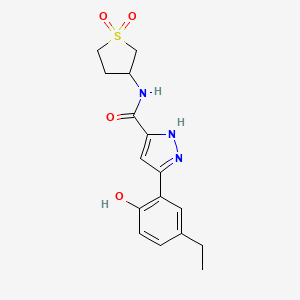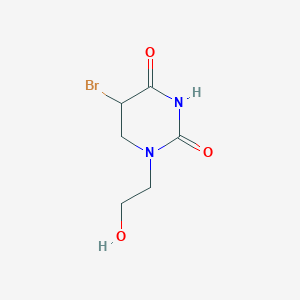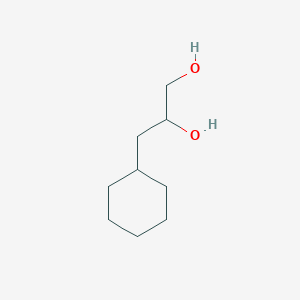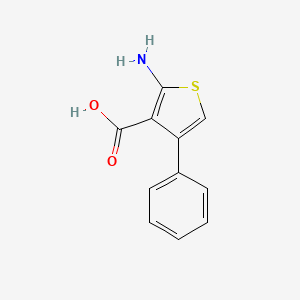
(5-Tert-butyl-4H-1,2,4-triazol-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-4H-1,2,4-triazol-3-amine: (C₆H₁₂N₄) is a chemical compound with a molecular weight of 140.19. It typically appears as a white to yellow solid . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the reaction of tert-butyl hydrazine with 4-chloro-1,2,4-triazole.
- Another method utilizes tert-butyl isocyanate with hydrazine hydrate.
- These reactions yield 5-tert-butyl-4H-1,2,4-triazol-3-amine as an intermediate for various applications.
- While industrial-scale production methods may vary, the above synthetic routes serve as starting points for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, leading to various derivatives.
Substitution: Reacts with electrophiles (e.g., alkyl halides) to form substituted triazoles.
Reduction: Reduction of the triazole ring can yield different products.
Hydrazine hydrate: Used in the initial synthesis.
Alkyl halides: Employed for substitution reactions.
Reducing agents: Required for reduction reactions.
- Various substituted triazoles and their derivatives.
Scientific Research Applications
Chemistry: Serves as a versatile intermediate for asymmetric synthesis of amines.
Biology: Investigated for potential bioactive properties.
Medicine: May have applications in drug discovery.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
Uniqueness: Its tert-butyl substitution distinguishes it from other triazoles.
Similar Compounds: Other triazoles, such as 1,2,4-triazole and 4H-1,2,4-triazole.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(3-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)6-9-5(4-8)10-11-6/h4,8H2,1-3H3,(H,9,10,11) |
InChI Key |
UNQWFUIMLVPMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNC(=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)




![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)

![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)





